molecular formula C15H14ClN3O2S B5696782 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B5696782
M. Wt: 335.8 g/mol
InChI Key: CDFYRTDHIKBKFK-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a benzenesulfonamide group at position 3. Its structural complexity and sulfonamide functionality make it a candidate for therapeutic applications, particularly in targeting enzymes or receptors where electron-withdrawing groups modulate binding affinity.

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-5-3-4-11(8-13)14-10-19-9-12(16)6-7-15(19)17-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYRTDHIKBKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent and involves a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloroimidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Variations on the Imidazo[1,2-a]Pyridine Core

a. Chloro vs. Bromo Substituents

  • Compound S3 (1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine): Features a 4-chlorophenyl group at position 2 of the imidazo[1,2-a]pyridine and a dimethylaminoethyl side chain. The chlorine at the phenyl ring may reduce metabolic oxidation compared to bromo analogues, while the dimethylamino group enhances basicity, influencing pharmacokinetic properties .
  • The fluorophenyl-benzamide moiety introduces hydrogen-bonding capabilities absent in the target compound .

b. Nitro and Sulfonylmethyl Modifications

  • 4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol: Incorporates a nitro group at position 3 and a sulfonylmethyl-phenol group. The nitro substituent enhances electron-withdrawing effects, which may stabilize the compound but increase toxicity risks. The phenolic hydroxyl group improves aqueous solubility compared to the dimethylbenzenesulfonamide in the target compound .
  • 6-Chloro-3-Nitro-2-[(Phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine: Replaces the pyridine ring with pyridazine and substitutes a phenylsulfonylmethyl group.
Functional Group Comparisons

a. Sulfonamide vs. Sulfonate Esters

  • Ethyl (6-Chloroimidazo[1,2-a]pyrid-2-yl)Acetate : The ester group at position 2 increases hydrophobicity but is prone to hydrolysis, limiting metabolic stability. In contrast, the dimethylbenzenesulfonamide in the target compound offers greater resistance to enzymatic degradation .
  • N-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-Nitrobenzenesulfonamide : Shares a sulfonamide group but lacks the dimethyl substitution. The nitrobenzene moiety may confer stronger electron-withdrawing effects, impacting receptor binding kinetics .

b. Aniline Derivatives

  • 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)Aniline: The free amino group at the benzenesulfonamide position increases reactivity and susceptibility to oxidation, contrasting with the stabilized dimethylamine in the target compound. This difference may reduce the aniline derivative’s bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Key Properties of Analogous Compounds
Compound Name Core Structure Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound Imidazo[1,2-a]pyridine 6-Cl, 3-(N,N-dimethylbenzenesulfonamide) Moderate (logP ~2.5) High
Compound S3 Imidazo[1,2-a]pyridine 6-(4-Cl-phenyl), 3-(dimethylaminoethyl) Low (logP ~3.8) Moderate
4-{[(8-Br-6-Cl-3-NO₂-Imidazo)methyl]sulfonyl}phenol Imidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂, 2-(sulfonylmethyl-phenol) High (logP ~1.2) Low (Nitro group risk)
Ethyl (6-Cl-Imidazo[1,2-a]pyrid-2-yl)Acetate Imidazo[1,2-a]pyridine 6-Cl, 2-(ethyl acetate) Low (logP ~3.0) Low (Ester hydrolysis)

Key Findings :

  • The dimethylbenzenesulfonamide group in the target compound balances solubility and stability, outperforming nitro- and ester-functionalized analogues .
  • Chlorine at position 6 is conserved across analogues, suggesting its critical role in maintaining structural integrity and target binding .

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